molecular formula C9H15IO B2425467 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-00-8

1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2425467
CAS RN: 2287333-00-8
M. Wt: 266.122
InChI Key: OZFKKWCCGYKRNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . A continuous flow process to generate [1.1.1]propellane on demand has been presented .


Molecular Structure Analysis

The classical Lewis representation of [1.1.1]propellane places an inter-bridgehead C–C bond along its central axis . The broad reactivity profile of [1.1.1]propellane derives from σ–π-delocalization of electron density .


Chemical Reactions Analysis

The reactions of [1.1.1]propellane with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition . Reactions with cations involve charge transfer that relieves repulsion inside the cage .

Safety and Hazards

While the specific safety data for “1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane” is not available, the safety data for pentane can be referred to as a general guide . Pentane is highly flammable and may be fatal if swallowed and enters airways .

Future Directions

The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes is described . This could open up opportunities for the exploration of new chemistry of [1.1.1]propellane and related strained systems .

properties

IUPAC Name

1-(2-ethoxyethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFKKWCCGYKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane

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